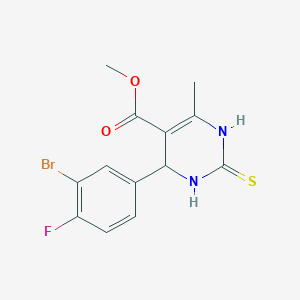

Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction. DHPMs are pharmacologically significant due to their antitumor, antioxidant, and enzyme inhibitory activities. This compound features a 3-bromo-4-fluorophenyl substituent, a methyl ester group at position 5, and a thioxo moiety at position 2. Its structural uniqueness lies in the combination of electron-withdrawing bromo and fluoro groups, which influence electronic properties and intermolecular interactions. Below, we compare this compound with structurally similar analogs to highlight substituent effects on physical properties, synthesis, and biological activity.

Properties

IUPAC Name |

methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrFN2O2S/c1-6-10(12(18)19-2)11(17-13(20)16-6)7-3-4-9(15)8(14)5-7/h3-5,11H,1-2H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFMCALYBJDRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)F)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with unique substitutions that enhance its biological activity. The molecular formula is with a molecular weight of approximately 449.33 g/mol .

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. The structural features of the compound allow it to interact with various biological targets involved in inflammatory pathways. Interaction studies suggest that it may inhibit specific enzymes or receptors associated with inflammation .

Mechanisms of Action:

- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Cytokine Modulation: It has been suggested that the compound can modulate the release of pro-inflammatory cytokines such as TNFα and IL-6 .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy:

- Gram-positive Bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria: Moderate activity against Escherichia coli.

- Fungi: Demonstrated antifungal activity against Candida albicans .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial properties of various tetrahydropyrimidine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) ranging from 0.8 to 6.25 µg/mL against selected pathogens . This indicates significant potency compared to standard antimicrobial agents.

Case Study 2: In Vitro Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of the compound using in vitro models. The results indicated a marked reduction in the production of inflammatory mediators when cells were treated with the compound. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Lacks fluorine substitution; different electronic properties | |

| Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains methoxy group instead of bromo and fluoro substituents; affects solubility and reactivity | |

| Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Similar structure but differs in oxidation state; potential differences in biological activity |

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in the development of antimicrobial agents. The presence of halogen atoms (bromo and fluoro) enhances its reactivity and potential efficacy against microbial pathogens.

2. Anti-inflammatory Effects

Research has suggested that methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may possess anti-inflammatory properties. Initial findings imply that it could interact with specific enzymes or receptors involved in inflammatory pathways. Further studies utilizing molecular docking and binding affinity assays are recommended to elucidate its mechanisms of action.

Potential Therapeutic Applications

The compound's unique structure suggests several potential therapeutic applications:

Case Studies and Research Findings

Recent studies have focused on evaluating the compound's biological activities:

- Antimicrobial Activity Study : A study indicated that this compound exhibited notable inhibition against specific bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Mechanism Exploration : Interaction studies demonstrated that the compound may inhibit key enzymes involved in the inflammatory response, highlighting its therapeutic potential in treating conditions like arthritis or other inflammatory disorders.

- Cancer Cell Line Testing : Initial assessments using National Cancer Institute protocols revealed promising results against various human tumor cell lines, warranting further investigation into its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on the Aromatic Ring

The 3-bromo-4-fluorophenyl group distinguishes the target compound from analogs with mono-substituted or differently substituted phenyl rings:

- Electron-withdrawing groups (EWGs) : Bromo (Br) and fluoro (F) substituents increase the compound’s lipophilicity and may enhance membrane permeability compared to analogs with electron-donating groups (EDGs) like methoxy () .

- Positional effects: Di-substituted analogs (e.g., 3-fluoro-4-chlorophenyl in ) exhibit higher melting points than mono-substituted derivatives due to increased molecular symmetry and packing efficiency .

Table 1: Substituent Impact on Physical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving Biginelli-type condensation or cyclization of thiourea derivatives with β-keto esters. Key steps include:

- Solvent selection : Polar aprotic solvents like DMSO or dichloromethane enhance reactivity .

- Temperature control : Maintaining 80–100°C prevents intermediate decomposition while ensuring cyclization .

- Catalysts : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve yields (~70–80%) .

- Optimization : Use reflux conditions with anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions and regioselectivity. For example, the thiocarbonyl (C=S) group shows a distinct downfield shift in ¹³C NMR (~170–180 ppm) .

- IR : The C=O (ester) and C=S stretches appear at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. For analogous compounds, triclinic crystal systems (space group P1) with Z = 2 are common .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Use sonication or co-solvents (e.g., 10% EtOH in H₂O) for aqueous assays .

- Stability : Degrades under prolonged light exposure. Store at –20°C in amber vials under inert gas. Monitor decomposition via TLC or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo-4-fluorophenyl substituent influence regioselectivity in synthetic pathways?

- Methodological Answer :

- Steric effects : The bulky bromo group directs cyclization to the para position of the phenyl ring, as observed in X-ray structures of analogs .

- Electronic effects : The electron-withdrawing fluorine atom enhances electrophilic character at the 4-position, favoring nucleophilic attack during cyclization .

- Validation : Compare reaction outcomes using substituted benzaldehydes (e.g., 4-fluoro vs. 4-methoxy) to isolate electronic contributions .

Q. What strategies can resolve contradictions in biological activity data across assay platforms (e.g., kinase inhibition vs. antibacterial studies)?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 for kinases) and controls (e.g., staurosporine for IC₅₀ calibration) .

- Data normalization : Adjust for solvent effects (e.g., DMSO ≤0.1% v/v) and protein-binding artifacts .

- Mechanistic studies : Perform SPR (surface plasmon resonance) to confirm direct kinase binding vs. indirect antibacterial effects via membrane disruption .

Q. How can computational methods (e.g., DFT, molecular docking) predict and optimize the compound’s bioactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., electrophilic C2 in the tetrahydropyrimidine ring) .

- Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Key residues: Lys33 and Glu81 for hydrogen bonding .

- SAR analysis : Modify the 6-methyl or 5-carboxylate groups to enhance binding affinity (ΔG < –8 kcal/mol) .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives (e.g., tautomerism or polymorphism)?

- Methodological Answer :

- VT-NMR (Variable Temperature NMR) : Detect tautomeric equilibria (e.g., thione-thiol) by monitoring chemical shift changes at 25–100°C .

- PXRD (Powder X-ray Diffraction) : Identify polymorphs by comparing experimental vs. simulated patterns (e.g., monoclinic vs. triclinic forms) .

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve disorder in the thiomorpholine side chain using SHELXL refinement .

Notes

- Contradictions : and report differing optimal temperatures (80°C vs. 100°C). Resolve by testing thermal stability via TGA (thermogravimetric analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.